molecular formula C10H11N3O B2857075 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine CAS No. 14679-00-6

1-(3-Methoxyphenyl)-1h-pyrazol-5-amine

Cat. No.: B2857075
CAS No.: 14679-00-6
M. Wt: 189.218
InChI Key: WKTHQIZSCUSROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-1h-pyrazol-5-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to amination reactions to introduce the amine group at the 5-position of the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. For instance, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts, is a common method employed in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methoxyphenyl)-1h-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

  • 1-(4-Hydroxy-3-methoxyphenyl)-1h-pyrazol-5-amine
  • 1-(3-Methoxyphenyl)-1h-pyrazol-3-amine
  • 1-(3-Methoxyphenyl)-1h-pyrazol-4-amine

Uniqueness: 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-(3-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-10(11)5-6-12-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTHQIZSCUSROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.